Cas no 960128-64-7 ((R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine)

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine structure
960128-64-7 structure
商品名:(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine
CAS番号:960128-64-7
MF:C22H22NP
メガワット:331.390546321869
MDL:MFCD16621442
CID:1004424
PubChem ID:329763420

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine 化学的及び物理的性質

名前と識別子

    • (R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine
    • (1R)-8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-amine
    • (R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-aMi
    • (1R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydro-1-naphthalenamine (ACI)
    • MDL: MFCD16621442
    • インチ: 1S/C22H22NP/c23-20-15-7-9-17-10-8-16-21(22(17)20)24(18-11-3-1-4-12-18)19-13-5-2-6-14-19/h1-6,8,10-14,16,20H,7,9,15,23H2/t20-/m1/s1
    • InChIKey: KTWOFTBMHDQUEE-HXUWFJFHSA-N
    • ほほえんだ: P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=C2CCC[C@H](C=12)N

計算された属性

  • せいみつぶんしりょう: 331.14900
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 24
  • 回転可能化学結合数: 3

じっけんとくせい

  • ゆうかいてん: 120-127 °C
  • ようかいど: Insuluble (6.6E-4 g/L) (25 ºC),
  • PSA: 39.61000
  • LogP: 4.48120
  • 光学活性: [α]22/D −55.0°, c = 0.5 in chloroform
  • かんど: Air Sensitive

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine セキュリティ情報

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine 税関データ

  • 税関コード:2931900090
  • 税関データ:

    中国税関番号:

    2931900090

    概要:

    その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

    要約:

    2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D748136-250mg
(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine
960128-64-7 97%
250mg
$95 2024-06-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
15-7143-250mg
(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine
960128-64-7 min.97%
250mg
1539.0CNY 2021-07-15
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
716685-250MG
(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine
960128-64-7 97%
250MG
¥908.63 2022-02-24
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R19440-1g
(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine...
960128-64-7
1g
¥1656.0 2021-09-08
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R023237-250mg
(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine
960128-64-7 97%
250mg
¥816 2024-07-19
abcr
AB268660-1 g
(R)-1-Amino-8-(diphenylphosphino)-1,2,3,4-tetrahydronaphthalene, 97%; .
960128-64-7 97%
1 g
€359.00 2023-07-20
Alichem
A219006016-1g
(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine
960128-64-7 95%
1g
$207.90 2023-08-31
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
601026-100mg
(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine
960128-64-7 97%
100mg
¥650.0 2024-07-19
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
R115643-250mg
(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine
960128-64-7 97%
250mg
¥679.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
R115643-1g
(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine
960128-64-7 97%
1g
¥1512.90 2023-09-01

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  0 °C; 15 min, 0 °C
1.2 Reagents: Chlorotrimethylsilane ;  1 h, 0 °C
1.3 Reagents: Butyllithium Solvents: Hexane ;  0 °C; 5 h, 0 °C → rt; rt → -20 °C
1.4 Solvents: Diethyl ether ;  -20 °C; -20 °C → rt; 8 h, rt
1.5 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
リファレンス
Preparation of iridium-chiral phosphine complexes as catalyst for unsymmetric hydrogenation
, China, , ,

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  15 min, 0 °C
1.2 Reagents: Chlorotrimethylsilane ;  10 h, rt
1.3 Reagents: Butyllithium ;  5 h, -25 °C → rt
1.4 Solvents: Diethyl ether ;  1 h, -30 °C
リファレンス
Highly enantioselective synthesis of α-hydroxy phosphonic acid derivatives by Rh-catalyzed asymmetric hydrogenation with phosphine-phosphoramidite ligands
Wang, Dao-Yong; Hu, Xiang-Ping; Huang, Jia-Di; Deng, Jun; Yu, Sai-bo; et al, Angewandte Chemie, 2007, 46(41), 7810-7813

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Butyllithium ,  Chlorodimethylsilane Solvents: Diethyl ether ;  0 °C
1.2 Reagents: Butyllithium
1.3 Solvents: Diethyl ether ;  -25 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Modular phosphine-aminophosphine ligands based on chiral 1,2,3,4-tetrahydro-1-naphthylamine backbone: a new class of practical ligands for enantioselective hydrogenations
Qiu, Min; Hu, Xiang-Ping; Huang, Jia-Di; Wang, Dao-Yong; Deng, Jun; et al, Advanced Synthesis & Catalysis, 2008, 350(17), 2683-2689

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Diethyl phosphite Catalysts: 1,10-Phenanthroline ,  Copper oxide (Cu2O)
1.2 -
リファレンス
Copper catalyzed halogenation and reaction products
, United States, , ,

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  0 °C; 15 min, 0 °C
1.2 Reagents: Chlorotrimethylsilane ;  0 °C; 10 h, 0 °C; 0 °C → -25 °C
1.3 Reagents: Butyllithium Solvents: Hexane ;  -25 °C; 5 h, -25 °C → rt; rt → -25 °C
1.4 Solvents: Diethyl ether ;  1 h, -25 °C; -25 °C → rt; overnight, rt; rt → 0 °C
1.5 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
リファレンス
Chiral 1,2,3,4-tetrahydro-1-naphthylamine-derived phosphine-phosphoramidite ligand (THNAPhos): application in highly enantioselective hydrogenations of functionalized C=C bonds
Qiu, Min; Hu, Xiang-Ping; Wang, Dao-Yong; Deng, Jun; Huang, Jia-Di; et al, Advanced Synthesis & Catalysis, 2008, 350(9), 1413-1418

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Chlorotrimethylsilane ,  Butyllithium Solvents: Diethyl ether ;  -35 °C
1.2 Reagents: Butyllithium Solvents: Diethyl ether ;  -35 °C
リファレンス
A D-Camphor-Based Schiff Base as a Highly Efficient N,P Ligand for Enantioselective Palladium-Catalyzed Allylic Substitutions
Liu, Qiao-Ling; Chen, Weifeng; Jiang, Qun-Ying; Bai, Xing-Feng; Li, Zhifang; et al, ChemCatChem, 2016, 8(8), 1495-1499

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine Raw materials

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine Preparation Products

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine 関連文献

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amineに関する追加情報

(R)-8-(Diphenylphosphino)-1,2,3,4-Tetrahydronaphthalen-1-Amine: A Comprehensive Overview

(R)-8-(Diphenylphosphino)-1,2,3,4-Tetrahydronaphthalen-1-Amine, also known by its CAS number 960128-64-7, is a compound of significant interest in the fields of organic chemistry and catalysis. This compound is a derivative of tetrahydronaphthalene, a bicyclic structure that serves as a versatile platform for the synthesis of various functionalized molecules. The presence of the diphenylphosphine group at the 8-position and the amine group at the 1-position introduces unique electronic and steric properties, making this compound highly valuable in both academic research and industrial applications.

The synthesis of (R)-8-(Diphenylphosphino)-1,2,3,4-Tetrahydronaphthalen-1-Amine typically involves a multi-step process that combines principles from stereochemistry and organometallic chemistry. Recent advancements in asymmetric catalysis have enabled the efficient construction of this compound with high enantiomeric excess. The use of chiral ligands and transition metal catalysts has been pivotal in achieving the desired stereochemical outcome. Researchers have reported that the (R) configuration of this compound exhibits superior catalytic activity compared to its (S) counterpart, making it a preferred choice in enantioselective reactions.

In terms of applications, this compound has found extensive use as a chiral ligand in transition metal-catalyzed reactions. For instance, it has been employed in asymmetric hydrogenation reactions to produce enantiomerically enriched pharmaceutical intermediates. A study published in Nature Catalysis highlighted its exceptional performance in the hydrogenation of ketones to secondary alcohols, demonstrating high turnover numbers and excellent enantioselectivity. Furthermore, this compound has been utilized as a catalyst in cross-coupling reactions, such as the Suzuki-Miyaura coupling and Heck reaction, where it facilitates the formation of carbon-carbon bonds with remarkable efficiency.

The structural versatility of (R)-8-(Diphenylphosphino)-1,2,3,4-Tetrahydronaphthalen-1-Amine also makes it an attractive candidate for materials science applications. Recent research has explored its potential as a precursor for the synthesis of novel coordination polymers and metal-organic frameworks (MOFs). These materials exhibit unique pore structures and catalytic properties, making them suitable for gas storage and separation applications. The tetrahydronaphthalene backbone provides mechanical stability to these materials while the diphenylphosphine group enhances their coordination ability with metal ions.

In addition to its catalytic and materials science applications, this compound has shown promise in biological systems. Studies have demonstrated that it can act as a modulator of enzyme activity by binding to specific protein targets. For example, research conducted at the University of California revealed that this compound inhibits the activity of certain kinases involved in cancer cell proliferation. This finding opens up new avenues for its application in drug discovery and development.

The continuous exploration of (R)-8-(Diphenylphosphino)-1,2,3,4-Tetrahydronaphthalen-1-Amine's properties has led to its inclusion in various high-throughput screening libraries used by pharmaceutical companies. Its ability to interact with multiple biological targets makes it a valuable tool for identifying novel therapeutic agents. Moreover, recent advancements in computational chemistry have enabled researchers to predict its binding affinities with various biomolecules using molecular docking studies. These computational approaches have significantly accelerated the discovery process by narrowing down potential candidates for experimental validation.

From an environmental standpoint, this compound has been evaluated for its biodegradability and ecotoxicological effects. Studies conducted under simulated environmental conditions indicate that it undergoes slow degradation under aerobic conditions but does not pose significant risks to aquatic organisms at concentrations typically encountered in industrial effluents. These findings are crucial for ensuring its safe handling and disposal during industrial processes.

In conclusion, (R)-8-(Diphenylphosphino)-1,2,3,4-Tetrahydronaphthalen-1-Amine (CAS No: 960128-64-7) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its role as a chiral ligand in catalysis continues to be a focal point of research due to its ability to induce high levels of enantioselectivity in complex chemical transformations. As new synthetic methods and application areas emerge, this compound is expected to remain at the forefront of chemical innovation for years to come.

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